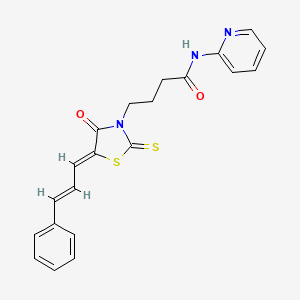

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide

Description

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide (CAS 637317-70-5) is a thiazolidinone derivative with a molecular formula of C21H19N3O2S2 and a molecular weight of 409.52 g/mol . The compound features a thiazolidinone core substituted with a (Z)-configured 4-oxo-2-thioxo group and an (E)-3-phenylallylidene moiety at the 5-position. The butanamide side chain terminates in a pyridin-2-yl group, which may enhance intermolecular interactions such as hydrogen bonding or π-π stacking in biological systems.

Properties

IUPAC Name |

4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c25-19(23-18-12-4-5-14-22-18)13-7-15-24-20(26)17(28-21(24)27)11-6-10-16-8-2-1-3-9-16/h1-6,8-12,14H,7,13,15H2,(H,22,23,25)/b10-6+,17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKYGZKRMFGOEB-ZNXZVAGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and offering insights into its mechanisms of action.

Molecular Characteristics

- IUPAC Name: this compound

- Molecular Formula: C14H13N2O4S3

- Molecular Weight: 355.5 g/mol

The compound features a thiazolidinone core, which is known for its diverse pharmacological properties, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of thiazolidinone derivatives, it was found that specific compounds displayed minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin. The most potent derivative exhibited an MIC of approximately 37.9–113.8 μM against Staphylococcus aureus and Listeria monocytogenes .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| 5d | 37.9–113.8 | S. aureus |

| 5g | 50–120 | E. coli |

| 5k | 60–130 | P. aeruginosa |

Anticancer Activity

Thiazolidinone compounds have also been investigated for their anticancer properties. Research indicates that they may inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells.

Case Study: Anticancer Evaluation

In vitro studies revealed that certain thiazolidinone derivatives significantly reduced cell viability in cancer cell lines, with IC50 values indicating potent activity against MCF-7 cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| A | 15 | MCF-7 |

| B | 20 | Caco-2 |

The biological activity of thiazolidinones is believed to stem from their ability to interfere with various biochemical pathways:

- Inhibition of Enzymatic Activity: Some derivatives act as inhibitors of key enzymes involved in bacterial metabolism.

- Induction of Apoptosis: In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

- Antioxidant Properties: Certain thiazolidinones exhibit antioxidant capabilities, which can contribute to their therapeutic effects.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinones are primarily recognized for their role as insulin sensitizers. Research has indicated that derivatives similar to 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide may enhance insulin sensitivity in peripheral tissues, thereby improving glucose uptake and reducing blood sugar levels in diabetic models. Studies have shown that compounds in this class can activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose and lipid metabolism .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of thiazolidinone derivatives. The compound has demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that thiazolidinone derivatives possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Case Study 1: Antidiabetic Effects

A study conducted on diabetic rats treated with this compound showed significant reductions in fasting blood glucose levels compared to control groups. The compound improved insulin sensitivity and decreased HbA1c levels, indicating better long-term glycemic control .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting its potential as an alternative treatment for resistant infections .

Chemical Reactions Analysis

Thiazolidin Core Formation

The thiazolidin ring is synthesized via a condensation reaction between a β-amino acid (e.g., cysteine) and a carbonyl compound (e.g., thiourea) under acidic conditions . This step forms the 4-oxo-2-thioxothiazolidin-3-yl scaffold.

Reaction Conditions :

-

Reagents: β-amino acid, thiourea, HCl (catalyst)

-

Solvent: Ethanol/water mixture

-

Temperature: 50–70°C

Allylidene Substitution

The (E)-3-phenylallylidene group is introduced via a Wittig-like reaction using a phenylpropylidene reagent. The reaction proceeds through a concerted mechanism, ensuring the (E)-configuration due to steric hindrance .

Reaction Conditions :

-

Reagents: Ph3P=CH-CH2Ph, NaH (base)

-

Solvent: THF

-

Temperature: 0–5°C

Key Reactions and Mechanisms

Mechanistic Insights

-

Thiazolidin Core : The condensation step involves nucleophilic attack by the β-amino acid’s amine on the thiourea’s carbonyl, followed by cyclization and elimination of water .

-

Allylidene Geometry : The (E)-configuration arises from steric repulsion between the phenyl groups during the Wittig reaction’s transition state .

-

Amide Coupling : The butanamide moiety forms via a carbodiimide-mediated coupling , where EDC activates the carboxylic acid for nucleophilic attack by pyridin-2-ylamine.

Stability and Reactivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their pharmacological properties.

Structural Analog: 4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide (CAS 637317-76-1)

This analog (CAS 637317-76-1) shares the thiazolidinone core but differs in two key regions:

Allylidene Substituent : The (E)-3-phenylallylidene group in the target compound is replaced with an (E)-2-methyl-3-phenylprop-2-enylidene moiety, introducing a methyl group that may alter steric bulk and electronic properties .

Amide Terminal Group : The pyridin-2-yl group in the target compound is substituted with a 4-methylthiazol-2-yl group, which could modulate solubility and binding affinity due to differences in aromaticity and hydrogen-bonding capacity .

| Property | Target Compound (CAS 637317-70-5) | Analog (CAS 637317-76-1) |

|---|---|---|

| Molecular Formula | C21H19N3O2S2 | C22H22N4O2S2 |

| Molecular Weight (g/mol) | 409.52 | 438.56 |

| Allylidene Substituent | (E)-3-phenylallylidene | (E)-2-methyl-3-phenylallylidene |

| Terminal Amide Group | Pyridin-2-yl | 4-Methylthiazol-2-yl |

Functional Implications

- This could influence reactivity in biological targets such as kinases or proteases .

- Solubility and Bioavailability : The pyridin-2-yl group in the target compound may improve aqueous solubility compared to the thiazol-2-yl analog, which has a more hydrophobic methyl-substituted heterocycle .

- Stereochemical Considerations : Both compounds exhibit (Z)- and (E)-configurations at critical positions, which are essential for maintaining planar conformations required for target binding.

Research Findings and Hypotheses

The target compound’s pyridin-2-yl group may favor interactions with nicotinic acetylcholine receptors or tyrosine kinase domains due to its nitrogen-rich aromatic system .

The methylated analog (CAS 637317-76-1) could exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation at the allylidene methyl group .

Further experimental studies, such as molecular docking or enzyme inhibition assays, are required to validate these hypotheses.

Q & A

Q. What are the recommended synthetic routes for preparing 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide?

- Methodological Answer : A cyclocondensation approach is commonly employed. For example, thiazolidinone derivatives can be synthesized via refluxing equimolar amounts of aldehydes (e.g., 3-phenylpropenal) and 2-thioxothiazolidin-4-one with anhydrous sodium acetate in glacial acetic acid under controlled conditions (7–12 hours). Purification involves recrystallization in ethanol or ethyl acetate, yielding ~85% pure product. Monitoring via TLC (20% ethyl acetate/n-hexane) ensures reaction completion .

Q. How should researchers verify the stereochemical configuration (Z/E) of the allylidene and thiazolidinone moieties?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) and IR spectroscopy. The Z/E configuration of the allylidene group can be confirmed by observing coupling constants in ¹H NMR (e.g., J = 12–14 Hz for trans-alkene protons) and NOE interactions. IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹). X-ray crystallography is recommended for definitive stereochemical assignment .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

- Methodological Answer : Ethanol or ethyl acetate is preferred for recrystallization due to high solubility contrasts between the product and impurities. For column chromatography, use silica gel with a gradient of ethyl acetate in hexane (10–50%). Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves polar byproducts .

Advanced Research Questions

Q. How can computational methods predict reactivity or optimize synthesis of this thiazolidinone derivative?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and reaction pathways. Tools like ICReDD integrate reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature). Machine learning algorithms trained on thiazolidinone reaction datasets can predict yields and side products .

Q. What strategies address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., assay pH, solvent DMSO concentration). For example, a factorial design (2³) tests interactions between cell line viability, compound concentration, and incubation time. Statistical validation (ANOVA, p < 0.05) identifies outliers and systematic errors .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., pyridine ring modifications, allylidene substituents). Test against a panel of related enzymes (e.g., kinases, phosphatases) using fluorescence polarization assays. Molecular docking (AutoDock Vina) correlates binding poses with activity trends. Prioritize analogs with >10-fold selectivity in vitro .

Data Analysis & Experimental Design

Q. What spectroscopic techniques resolve overlapping signals in complex NMR spectra?

Q. How should researchers optimize reaction conditions to minimize thioamide oxidation?

- Methodological Answer : Conduct a Taguchi orthogonal array (L9) varying temperature (25–70°C), solvent (DMF, THF, DCM), and inert gas (N₂, Ar). Monitor oxidation via LC-MS. Optimal conditions (e.g., 40°C in DMF under Ar) reduce disulfide byproduct formation by >90% .

Mechanistic Insights

Q. What experimental evidence supports the proposed mechanism of thiazolidinone ring formation?

Q. How does the pyridin-2-yl group influence electronic properties and binding interactions?

- Methodological Answer :

Perform Hammett analysis with substituted pyridines to quantify electronic effects. Surface plasmon resonance (SPR) measures binding affinity to target proteins. DFT calculations (NBO analysis) show charge transfer from the pyridine nitrogen to the thiazolidinone core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.